molecular formula C18H21FN2O4S B6543243 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060248-39-6

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543243
CAS No.: 1060248-39-6
M. Wt: 380.4 g/mol
InChI Key: NOFBNZXNLYALHJ-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-fluoro-3-methyl group. The compound features an acetamide side chain modified with a 2-methoxyethyl moiety, which enhances solubility and bioavailability.

Properties

IUPAC Name

2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-11-16(7-8-17(13)19)26(23,24)21-15-5-3-14(4-6-15)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBNZXNLYALHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with aniline to form 4-(4-fluoro-3-methylbenzenesulfonamido)benzene. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Acetamide Formation: : The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound. The reaction is typically conducted under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antibacterial or anti-inflammatory properties.

Medicine

Medicinally, the compound’s structure suggests potential applications as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the fluorinated aromatic ring may enhance its metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorinated aromatic ring may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The target compound’s 4-fluoro group likely improves binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., compound 54’s 2-fluorophenyl group) .
  • Methoxyethyl vs. Methoxy : The 2-methoxyethyl chain in the target compound may confer better aqueous solubility than simpler methoxy groups (e.g., compound 54’s ethoxy group) .
  • Thermal Stability : Higher melting points in sulfonyl-containing analogs (e.g., compound 54 at 204–206°C) suggest stronger intermolecular forces compared to sulfonamides or sulfanyl derivatives .

Enzyme Inhibition

  • Cytohesin Inhibition : Compounds like N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (Compound 51, ) show moderate cytohesin inhibitory activity (IC₅₀ ~10 µM), attributed to the triazole-thioacetamide scaffold . The target compound’s benzenesulfonamide group may exhibit similar inhibition but with altered selectivity due to fluorine’s electronegativity.
  • Antimicrobial Activity : N-(4-Methoxyphenyl)acetamide derivatives () demonstrate antimicrobial properties, suggesting the target compound’s acetamide moiety could synergize with its sulfonamide group for enhanced efficacy .

Solubility and Bioavailability

  • Morpholinosulfonyl Derivatives: Compounds like N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i, ) exhibit improved solubility due to the morpholine ring’s polarity. The target compound’s methoxyethyl group may achieve similar effects without requiring a heterocyclic system .

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